6-Bromopyridin-3-amine

Catalog No.
S667727
CAS No.
13534-97-9
M.F
C5H5BrN2
M. Wt
173.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromopyridin-3-amine

CAS Number

13534-97-9

Product Name

6-Bromopyridin-3-amine

IUPAC Name

6-bromopyridin-3-amine

Molecular Formula

C5H5BrN2

Molecular Weight

173.01 g/mol

InChI

InChI=1S/C5H5BrN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2

InChI Key

XTHKRYHULUJQHN-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-Bromo-[3]pyridylamine; 6-Bromo-3-pyridinamine;

Canonical SMILES

C1=CC(=NC=C1N)Br

The exact mass of the compound 3-Amino-6-bromopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Bromopyridin-3-amine, also designated as 5-amino-2-bromopyridine, is a highly versatile bifunctional building block featuring an exocyclic nucleophilic amine at the 5-position and an electrophilic bromide at the 2-position [1]. This specific substitution pattern provides orthogonal reactivity, making it a critical precursor in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. In industrial procurement, this compound is prioritized for its favorable balance of stability and reactivity; the bromine atom at the 2-position is strongly activated for oxidative addition by the adjacent pyridine nitrogen, while the 5-amino group behaves similarly to a standard aniline, avoiding the tautomeric deactivation common to 2-aminopyridines [1]. Its physical form as a stable, crystalline solid further facilitates reliable handling and scale-up in standard chemical manufacturing workflows.

Substituting 6-bromopyridin-3-amine with its chlorinated analog (5-amino-2-chloropyridine) or its positional isomer (2-amino-5-bromopyridine) introduces severe process inefficiencies in scale-up environments [1]. While the chloro-analog is often cheaper per kilogram, the C-Cl bond at the 2-position is significantly less reactive towards palladium-catalyzed cross-couplings, typically requiring expensive, proprietary dialkylbiaryl phosphine ligands and elevated temperatures that risk thermal degradation of the unprotected amine [1]. Conversely, substituting with the isomer 2-amino-5-bromopyridine drastically alters the electronic landscape: the bromine at the 5-position lacks the direct inductive activation of the adjacent ring nitrogen, slowing oxidative addition, while the 2-amino group participates in amidine-like resonance, reducing its nucleophilicity [2]. Consequently, generic substitution leads to higher catalyst loadings, the necessity of amine-protecting groups, and lower overall yields in step-wise functionalizations.

Cross-Coupling Efficiency and Catalyst Cost Reduction

In standard palladium-catalyzed cross-coupling reactions, the leaving group identity at the 2-position of the pyridine ring dictates both the reaction kinetics and the required catalyst system [1]. 6-Bromopyridin-3-amine undergoes rapid oxidative addition with standard, cost-effective catalyst systems such as Pd(PPh3)4 or Pd(dppf)Cl2 at moderate temperatures. In direct contrast, achieving comparable conversion with 5-amino-2-chloropyridine requires specialized, sterically demanding ligands and extended heating, which increases the catalyst cost per batch and risks thermal decomposition of the free amine [1].

Evidence DimensionCatalyst requirement and reaction temperature
Target Compound DataStandard Pd/PPh3 or dppf ligands at 70–80 °C
Comparator Or Baseline5-amino-2-chloropyridine (Requires specialized bulky ligands e.g., XPhos at >100 °C)
Quantified DifferenceEliminates the need for expensive proprietary ligands and lowers reaction temperature by 20–30 °C.
ConditionsPd-catalyzed biaryl cross-coupling workflows.

Procurement teams can significantly reduce the bill of materials (BOM) by avoiding expensive proprietary ligands while simultaneously improving energy efficiency and yield.

Regioregulated Polymerization and Monomer Reactivity

The positional relationship between the amine, the bromide, and the pyridine nitrogen fundamentally governs monomer reactivity in polycoupling reactions [1]. A systematic study evaluating the synthesis of poly(aminopyridine)s via Pd-catalyzed amination demonstrated a massive reactivity disparity between isomers. 6-Bromopyridin-3-amine efficiently produced regioregulated polymers without the need for amine protection. Density Functional Theory (DFT) calculations confirmed that the electron density at the Br-bound carbon (activated by the ortho-nitrogen) makes the 2-bromo isomer highly reactive for C-N coupling compared to 2-amino-5-bromopyridine, which suffers from lower electrophilicity at the 5-position [1].

Evidence DimensionMonomer reactivity in Pd-catalyzed C-N polycoupling
Target Compound DataHigh reactivity, yields regioregulated polymers directly
Comparator Or Baseline2-amino-5-bromopyridine (Low reactivity, fails to yield equivalent regioregulated chains efficiently)
Quantified DifferenceEliminates the need for protection/deprotection steps due to favorable intrinsic electron density.
ConditionsPd(0)-catalyzed C-N coupling with bulky monodentate phosphine ligands.

For materials science and polymer procurement, selecting the correct isomer eliminates multi-step protection strategies, directly reducing solvent waste and cycle time.

Precursor Suitability for Radiopharmaceutical Synthesis

6-Bromopyridin-3-amine is highly effective as a precursor for complex radiopharmaceuticals, such as the 18F-labeled IGF-1R PET tracer BMS-754807 [1]. In the synthetic pathway, the compound successfully condenses with a carboxylic acid intermediate in a 60% yield to form a bromo-precursor. This bromo-precursor is highly suited for subsequent aromatic [18F]fluorination, yielding the final radiotracer in 10-20% radiochemical yield under microwave conditions. Utilizing a less activated leaving group or a different substitution pattern fails to provide the necessary balance of stability during condensation and leaving-group ability during the rapid, time-sensitive radiofluorination step [1].

Evidence DimensionRadiochemical precursor yield and fluorination efficiency
Target Compound Data60% condensation yield, 10-20% radiochemical yield
Comparator Or BaselineNon-brominated or unactivated pyridine analogs (Insufficient leaving group ability for [18F]KF/K222 substitution)
Quantified DifferenceEnables viable late-stage radiofluorination under microwave conditions.
ConditionsMicrowave-assisted aromatic [18F]fluorination using [18F]KF/K222.

For radiopharmaceutical CDMOs, this specific bromo-amine provides the exact reactivity profile required for time-critical, late-stage isotopic labeling.

Active Pharmaceutical Ingredient (API) Synthesis via Orthogonal Functionalization

Because the 5-amino group can be selectively acylated or sulfonylated without interfering with the 2-bromo position, this compound is the ideal starting material for step-wise API synthesis [1]. Downstream, the 2-bromo position can undergo Suzuki or Buchwald-Hartwig couplings under mild conditions, making it a staple in the discovery and scale-up workflows for kinase inhibitors.

Synthesis of Regioregulated Polyanilines and Conductive Polymers

Leveraging its high reactivity in Pd-catalyzed C-N polycoupling, 6-bromopyridin-3-amine is utilized to manufacture regioregulated poly(aminopyridine)s [2]. Its specific electronic structure allows for direct polymerization without amine protecting groups, streamlining the production of advanced conductive materials.

Development of PET Imaging Radiotracers

The compound serves as a critical building block for generating bromo-precursors in radiochemistry [3]. Its ability to undergo efficient late-stage nucleophilic aromatic substitution with [18F]fluoride makes it highly valuable for synthesizing PET tracers targeting receptors such as IGF-1R.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

171.96361 Da

Monoisotopic Mass

171.96361 Da

Heavy Atom Count

8

UNII

2BU6KLB687

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-bromopyridin-3-amine

Dates

Last modified: 08-15-2023

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